molecular formula C14H11NOS B3057981 2-Benzylsulfanyl-1,3-benzoxazole CAS No. 86971-24-6

2-Benzylsulfanyl-1,3-benzoxazole

Cat. No.: B3057981
CAS No.: 86971-24-6
M. Wt: 241.31 g/mol
InChI Key: CGOXJHMQMPSWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylsulfanyl-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core with a benzylsulfanyl substituent at the 2-position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Mechanism of Action

Target of Action

2-Benzylsulfanyl-1,3-benzoxazole, like other benzoxazole derivatives, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , etc. that are involved in the pathway of disease formation and proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the targets mentioned above. For instance, DNA topoisomerases, which are targeted by some benzoxazole derivatives, play a crucial role in DNA replication, transcription, and recombination . By inhibiting these enzymes, benzoxazole derivatives can disrupt these processes, potentially leading to cell death in cancerous cells .

Pharmacokinetics

The lipophilic nature of benzoxazoles allows hydrophobic interaction with target proteins , which may influence its ADME properties.

Result of Action

The result of the action of this compound is primarily the inhibition of the activity of its target enzymes or proteins . This can lead to a disruption of the biochemical pathways in which these targets are involved, potentially leading to therapeutic effects in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. It’s worth noting that the synthesis of benzoxazole derivatives can be influenced by environmental factors, such as the reaction medium .

Biochemical Analysis

Biochemical Properties

2-Benzylsulfanyl-1,3-benzoxazole is known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural make-up of the this compound scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. Benzoxazole derivatives have been shown to exhibit a wide range of biological activities including antimicrobial, antifungal, anticancer, anti-inflammatory effects, and so on .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. Benzoxazole derivatives have shown the highest inhibitory effect against DNA topoisomerases I and IIα . This suggests that this compound may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-known. Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology .

Chemical Reactions Analysis

2-Benzylsulfanyl-1,3-benzoxazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed include sulfoxides, sulfones, and substituted benzoxazoles .

Scientific Research Applications

2-Benzylsulfanyl-1,3-benzoxazole has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-Benzylsulfanyl-1,3-benzoxazole include other benzoxazole derivatives such as:

  • 2-Methylsulfanyl-1,3-benzoxazole
  • 2-Phenylsulfanyl-1,3-benzoxazole
  • 2-Benzylsulfanyl-1,3-benzothiazole

These compounds share the benzoxazole core but differ in their substituents, which can significantly affect their biological activities and chemical properties. This compound is unique due to its specific benzylsulfanyl group, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2-benzylsulfanyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-2-6-11(7-3-1)10-17-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOXJHMQMPSWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333274
Record name 2-benzylsulfanyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86971-24-6
Record name 2-benzylsulfanyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylsulfanyl-1,3-benzoxazole
Reactant of Route 2
Reactant of Route 2
2-Benzylsulfanyl-1,3-benzoxazole
Reactant of Route 3
Reactant of Route 3
2-Benzylsulfanyl-1,3-benzoxazole
Reactant of Route 4
Reactant of Route 4
2-Benzylsulfanyl-1,3-benzoxazole
Reactant of Route 5
Reactant of Route 5
2-Benzylsulfanyl-1,3-benzoxazole
Reactant of Route 6
Reactant of Route 6
2-Benzylsulfanyl-1,3-benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.